molecular formula C11H15NO B14838379 4-Cyclopropoxy-5-ethyl-2-methylpyridine

4-Cyclopropoxy-5-ethyl-2-methylpyridine

Cat. No.: B14838379
M. Wt: 177.24 g/mol
InChI Key: XRQGJXHPVQYDIX-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-ethyl-2-methylpyridine is a substituted pyridine derivative characterized by a cyclopropoxy group at the 4-position, an ethyl group at the 5-position, and a methyl group at the 2-position. Pyridine derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The cyclopropoxy substituent introduces a strained three-membered ring, which may enhance reactivity or influence steric interactions compared to larger cyclic ethers (e.g., cyclopentyl or cyclohexyl groups) .

For example, 2-methoxy-4-methylpyridines have been synthesized in high yields (80–95%) under controlled conditions , suggesting that similar strategies could apply to the cyclopropoxy variant.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-cyclopropyloxy-5-ethyl-2-methylpyridine

InChI

InChI=1S/C11H15NO/c1-3-9-7-12-8(2)6-11(9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3

InChI Key

XRQGJXHPVQYDIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(N=C1)C)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 4-Cyclopropoxy-5-ethyl-2-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-ethylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst . The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial production methods for this compound often involve the use of high-pressure reactors and continuous flow systems to ensure high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

4-Cyclopropoxy-5-ethyl-2-methylpyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction produces amines .

Scientific Research Applications

4-Cyclopropoxy-5-ethyl-2-methylpyridine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-Cyclopropoxy-5-ethyl-2-methylpyridine with structurally related pyridine derivatives, focusing on substituent effects and physicochemical properties:

Compound Name Substituents Key Properties/Applications Synthesis Yield (If Available) References
4-Cyclopropoxy-5-ethyl-2-methylpyridine 4-Cyclopropoxy, 5-ethyl, 2-methyl High lipophilicity; potential bioactive intermediate Not reported in evidence
5-Ethyl-2-methylpyridine 5-Ethyl, 2-methyl CAS 104-90-5; 97% purity; used in lab synthesis
2-Methoxy-4-methylpyridine 2-Methoxy, 4-methyl Yield: 95%; intermediate for pharmaceuticals 95%
5-Cyclopentyl-2-(4-methylphenyl)pyridine 5-Cyclopentyl, 2-(4-methylphenyl) Crystallographically characterized; steric bulk from cyclopentyl group

Key Observations:

Cyclopropoxy vs. Methoxy Groups : The cyclopropoxy group at position 4 likely increases steric strain and electron-donating effects compared to methoxy substituents (e.g., in 2-methoxy-4-methylpyridine). This could enhance reactivity in nucleophilic substitution or catalytic processes .

Ethyl vs.

Cyclopropoxy vs. Cyclopentyl Substituents : The cyclopropoxy group’s smaller size and higher ring strain may confer distinct electronic and steric profiles compared to bulkier cyclopentyl substituents, as seen in 5-cyclopentyl-2-(4-methylphenyl)pyridine .

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